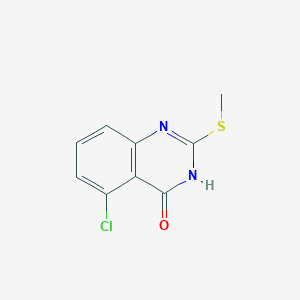

5-chloro-2-(methylthio)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

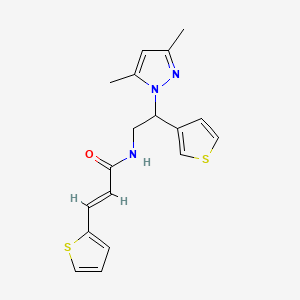

5-chloro-2-(methylthio)quinazolin-4(3H)-one is a chemical compound with the molecular formula C9H7ClN2OS . It is used in various fields of pharmaceutical chemistry due to its diverse biological activities .

Synthesis Analysis

Quinazolin-4(3H)-one derivatives, such as this compound, can be synthesized through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is known for its good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of this compound involves a quinazolin-4(3H)-one core, which is a heterocyclic fused ring structure . This core is substituted with a chlorine atom at the 5th position and a methylthio group at the 2nd position .Chemical Reactions Analysis

Quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines . The inhibitory activities of the compounds were tested against multiple tyrosine protein kinases (CDK2, HER2, EGFR and VEGFR2) enzymes .Applications De Recherche Scientifique

Antihypertensive Applications

5-Chloro-2-(methylthio)quinazolin-4(3H)-one has been explored in the synthesis of new compounds with potential antihypertensive effects. A study describes its use in synthesizing 4-phenylamino[1,2,4]triazolo-[2,3-a]quinazolin-5(4H)-ones, which exhibited satisfactory antihypertensive activity in rats (Hsu et al., 2003).

Antimicrobial Applications

Research indicates the potential of derivatives of this compound in antimicrobial applications. One study synthesized substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives showing significant antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity (Chaitanya et al., 2017).

Antihistaminic Applications

The compound has also been used in the development of novel H1-antihistaminic agents. Various studies have synthesized and tested derivatives of this compound for their H1-antihistaminic activity, showing significant effectiveness in protecting animals from histamine-induced bronchospasm (Alagarsamy & Parthiban, 2012), (Alagarsamy et al., 2003).

Antihyperglycemic Activity

Another research avenue has been the synthesis of quinazolin-4-ones derivatives for antihyperglycemic activity. Studies have found that certain synthesized compounds showed significant reduction in blood glucose levels in rat models, indicating potential for diabetes treatment (Ram et al., 2003).

Analgesic and Anti-inflammatory Applications

The compound has also been a key ingredient in synthesizing new molecules with analgesic and anti-inflammatory properties. These derivatives have been shown to exhibit significant activity in pain and inflammation management (Dash et al., 2017).

Mécanisme D'action

The mechanism of action of 5-chloro-2-(methylthio)quinazolin-4(3H)-one and its derivatives involves inhibitory activity against multiple tyrosine protein kinases . Specifically, compounds 2i and 3i act as ATP non-competitive type-II inhibitor against CDK2 kinase enzymes and ATP competitive type-I inhibitor against EGFR kinase enzymes .

Propriétés

IUPAC Name |

5-chloro-2-methylsulfanyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS/c1-14-9-11-6-4-2-3-5(10)7(6)8(13)12-9/h2-4H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITFDQCQAZZFSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=CC=C2)Cl)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2362920.png)

![N-[(1R)-1-cyano-2-methylpropyl]-3-fluorothiophene-2-carboxamide](/img/structure/B2362922.png)

![6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2362924.png)

![5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362942.png)